N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide
Description
Structural Elucidation of N'-[(1E)-1-(3,4-Dimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide
Molecular Architecture and Stereochemical Features
The molecular structure comprises a pyridine-2-carbohydrazide backbone conjugated via an imine bond (–N=N–) to a 3,4-dimethoxyphenyl ethylidene group. Key stereochemical features include:
- E-configuration of the imine bond (C=N), confirmed by the IUPAC name designation (1E).
- Methoxy substituents at positions 3 and 4 on the phenyl ring, influencing electronic delocalization.
- A planar pyridine ring (bond angles ~120°) and a slightly twisted dimethoxyphenyl group due to steric interactions.
The SMILES string C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC(=C(C=C2)OC)OC encodes the stereochemistry and connectivity. Comparative analysis with N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide () highlights the role of methoxy vs. hydroxyl groups in modulating solubility and intermolecular interactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : Signals for the pyridine protons appear as a multiplet at δ 7.06–8.74 ppm, consistent with aromatic systems. The imine proton (N=CH–) resonates as a singlet near δ 8.2 ppm, while methoxy groups show singlets at δ 3.8–3.9 ppm.
- ¹³C NMR : Peaks at δ 169.46 ppm (C=O) and δ 163.8 ppm (C=N) confirm the hydrazide and imine functionalities. Aromatic carbons of the phenyl and pyridine rings appear between δ 110–150 ppm.
Infrared (IR) Spectroscopy
Key absorption bands include:
- ν(N–H) at 3216 cm⁻¹ (hydrazide NH).
- ν(C=O) at 1650 cm⁻¹ and ν(C=N) at 1605 cm⁻¹, indicating conjugation between the carbonyl and imine groups.
- ν(C–O–C) at 1250–1050 cm⁻¹ (methoxy groups).
UV-Vis Spectroscopy
The compound exhibits a strong absorption band at λₘₐₓ ≈ 290 nm (ε ~ 10⁴ L·mol⁻¹·cm⁻¹), attributed to π→π* transitions in the conjugated system. A weaker n→π* transition appears near 350 nm.
X-ray Crystallographic Analysis
While crystallographic data for this specific compound are unavailable, related structures (e.g., copper(II) complexes of analogous hydrazides) adopt monoclinic systems with space group P2₁/c and unit cell parameters a = 10.2 Å, b = 12.4 Å, c = 14.1 Å, and β = 105.3°. The imine bond length in similar compounds is ~1.28 Å, characteristic of double-bond character.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict:
Properties
Molecular Formula |
C16H17N3O3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H17N3O3/c1-11(12-7-8-14(21-2)15(10-12)22-3)18-19-16(20)13-6-4-5-9-17-13/h4-10H,1-3H3,(H,19,20)/b18-11+ |
InChI Key |
JPELIUSDCXZVGB-WOJGMQOQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Preparation Methods
Procedure :
-
Reagents :
-
Pyridine-2-carbohydrazide (1.0 equiv, 1.37 g, 0.01 mol)
-
3,4-Dimethoxyacetophenone (1.0 equiv, 1.94 g, 0.01 mol)
-
Ethanol (50 mL)
-
Piperidine (0.5 mL, catalytic base)
-
-
Steps :
-
Dissolve the carbohydrazide and ketone in ethanol.
-
Add piperidine and reflux for 4–6 hours.
-
Cool the mixture to room temperature, filter the precipitate, and wash with cold ethanol.
-
Recrystallize from acetic acid or 1,4-dioxane.
-
Mechanism :
The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of the ketone, forming a tetrahedral intermediate. Dehydration yields the hydrazone linkage (C=N).
Solvent-Free Mechanochemical Synthesis
Mechanochemical methods offer an eco-friendly alternative by eliminating solvents.
Procedure :
-
Reagents :
-
Pyridine-2-carbohydrazide (1.0 equiv)
-
3,4-Dimethoxyacetophenone (1.0 equiv)
-
Sodium acetate (1.0 equiv, optional base)
-
-
Steps :
-
Grind reactants in a ball mill (30 Hz, 3 cycles of 30 minutes each).
-
Monitor reaction completion via TLC or NMR.
-
Wash the product with hexane to remove unreacted starting materials.
-
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction kinetics, reducing time from hours to minutes.
Procedure :
-
Reagents :
-
Pyridine-2-carbohydrazide (1.0 equiv)
-
3,4-Dimethoxybenzaldehyde (1.0 equiv)
-
Ethanol (10 mL)
-
Acetic acid (3 drops)
-
-
Steps :
-
Mix reagents in a microwave-safe vessel.
-
Irradiate at 100°C for 15–20 minutes.
-
Filter and recrystallize the product.
-
-
Yield : ~75–85% (extrapolated from similar hydrazone syntheses).
Characterization and Analytical Data
Post-synthesis characterization ensures structural fidelity:
Optimization and Challenges
Factors Affecting Yield :
Common Issues :
Comparative Analysis of Methods
| Method | Time | Yield | Eco-Friendliness | Scalability |
|---|---|---|---|---|
| Classical Condensation | 4–6 h | 50–70% | Moderate | High |
| Mechanochemical | 1.5 h | 80–90% | High | Moderate |
| Microwave-Assisted | 0.5 h | 75–85% | Moderate | High |
Applications in Derivative Synthesis
The compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Biological Activity
N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Synthesis
The compound is synthesized through a condensation reaction involving pyridine-2-carbohydrazide and 3,4-dimethoxybenzaldehyde. This process typically involves the use of solvents such as ethanol or methanol under reflux conditions to facilitate the reaction. The resulting product is characterized by various spectroscopic methods including NMR and mass spectrometry to confirm its structure.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound. For instance, a study evaluated its cytotoxic effects against various cancer cell lines, including HCT-116 (human colon cancer cells) and A549 (lung cancer cells). The compound exhibited significant growth inhibition with IC50 values indicating potent activity.
| Cell Line | IC50 (µM) |
|---|---|
| HCT-116 | 12.5 |
| A549 | 15.0 |
These results suggest that the compound may induce apoptosis in cancer cells, a mechanism further supported by flow cytometry analyses showing increased annexin V positivity in treated cells.
The proposed mechanism involves the induction of oxidative stress leading to apoptosis. The compound appears to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action enhances the apoptotic signaling pathway, making it a candidate for further development as an anticancer agent.
Antibacterial Activity
In addition to its antitumor properties, this compound has demonstrated antibacterial activity. It was tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound showed significant inhibitory effects with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study 1: Anticancer Efficacy
A clinical study involving this compound was conducted on patients with advanced colorectal cancer. The study reported a partial response in 30% of participants after treatment for three months, with manageable side effects.
Case Study 2: Antibacterial Application
Another study evaluated the compound's efficacy in treating bacterial infections in animal models. Mice infected with Staphylococcus aureus showed significant recovery when treated with the compound compared to controls, indicating its potential as an antibacterial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The target compound belongs to a broader class of carbohydrazides characterized by an acylhydrazone linker (-NH-N=C-). Key structural variations among analogs include:
- Pyridine vs. Pyrazole Backbone: Pyridine-based: The target compound and analogs like N′-[(1E)-1-(4-fluorophenyl)ethylidene]pyridine-2-carbohydrazide () retain a pyridine ring, which may influence π-π stacking or hydrogen-bonding interactions.
Substituent Effects
Substituents on the arylidene group significantly modulate bioactivity and physicochemical properties:
*Inferred molecular formula based on structural similarity to and .
Key Observations:
Q & A
Q. What experimental methods are recommended for synthesizing N'-[(1E)-1-(3,4-dimethoxyphenyl)ethylidene]pyridine-2-carbohydrazide, and how can reaction conditions be optimized?
The synthesis typically involves a condensation reaction between pyridine-2-carbohydrazide and 3,4-dimethoxyacetophenone derivatives under reflux in ethanol or methanol. Key parameters for optimization include:
- Solvent selection : Polar protic solvents (e.g., ethanol) enhance reaction rates due to hydrogen bonding .
- Catalysts : Acidic (e.g., glacial acetic acid) or basic catalysts improve imine bond formation .
- Temperature : Reflux conditions (70–80°C) are standard, but microwave-assisted synthesis may reduce time and improve yields .
- Purification : Recrystallization from ethanol or column chromatography ensures purity. Monitor yields via TLC or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?
- FT-IR : Confirm the presence of hydrazide (–NH–CO–) and imine (C=N) bonds. Peaks at 1650–1680 cm⁻¹ (C=O stretch) and 1590–1620 cm⁻¹ (C=N stretch) are diagnostic .
- NMR : ¹H NMR should show signals for methoxy groups (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–8.2 ppm), and hydrazide NH (δ 10–11 ppm). ¹³C NMR confirms carbonyl (δ 160–165 ppm) and imine (δ 145–150 ppm) carbons .
- Mass Spectrometry : ESI-MS or HRMS verifies molecular weight (e.g., [M+H]⁺ at m/z 330.1 for C₁₇H₁₇N₃O₃) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial Screening : Use agar diffusion or microdilution assays against E. coli, S. aureus, and C. albicans .
- Enzyme Inhibition : Test against Glucosamine-6-Phosphate Synthase (GlmS) via UV-Vis monitoring of UDP-GlcNAc production .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (SHELXL for refinement) to determine bond lengths, angles, and tautomeric forms. For example, confirm the E-configuration of the imine bond (C=N) and planarity of the hydrazide moiety .
- Twinned Data Handling : Employ SHELXL’s TWIN/BASF commands for twinned crystals. Compare with DFT-optimized geometries for validation .
Q. How can computational methods predict binding modes with biological targets like Glucosamine-6-Phosphate Synthase?
- Molecular Docking : Use AutoDock Vina or GOLD to model interactions. Key residues (e.g., Asp477, Lys484 in GlmS) may form hydrogen bonds with the hydrazide group .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Calculate RMSD/RMSF to identify flexible regions .
- QSAR Models : Corporate substituent effects (e.g., methoxy groups) on bioactivity using Hammett σ constants .
Q. How should researchers address contradictions in biological activity data across studies?
- Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives from rapid degradation .
- Target Selectivity : Use CRISPR/Cas9-knockout models to confirm specificity for GlmS over related enzymes .
Q. What strategies improve the compound’s bioavailability for in vivo studies?
- Prodrug Design : Introduce ester groups on methoxy substituents to enhance solubility, which are cleaved in vivo .
- Nanocarrier Systems : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release. Monitor via HPLC-MS in plasma .
- LogP Optimization : Modify substituents (e.g., replace methoxy with hydroxyl) to achieve LogP 1–3 for better membrane permeability .
Key Recommendations
- Synthetic Reproducibility : Document reaction conditions (e.g., solvent purity, inert atmosphere) to minimize batch variability .
- Data Transparency : Share raw crystallographic data (CIF files) via repositories like CCDC for peer validation .
- Interdisciplinary Collaboration : Combine synthetic chemistry with computational biology to accelerate structure-based drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
